molecular formula C15H25N3 B13203277 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane

1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane

Cat. No.: B13203277
M. Wt: 247.38 g/mol
InChI Key: BGZGNZOCEFFNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane is a spirocyclic compound featuring a nitrogen-containing azaspiro[3.5]nonane core fused to a pyrazole ring substituted with a 2-methylpropyl (isobutyl) group. The spirocyclic framework confers conformational rigidity, a property often exploited in medicinal chemistry to enhance target binding and metabolic stability . The pyrazole moiety is a common pharmacophore in drug discovery due to its hydrogen-bonding capabilities and aromatic stability. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in kinase inhibition or central nervous system (CNS) targeting .

Properties

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

3-[1-(2-methylpropyl)pyrazol-4-yl]-2-azaspiro[3.5]nonane

InChI

InChI=1S/C15H25N3/c1-12(2)9-18-10-13(8-17-18)14-15(11-16-14)6-4-3-5-7-15/h8,10,12,14,16H,3-7,9,11H2,1-2H3

InChI Key

BGZGNZOCEFFNBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)C2C3(CCCCC3)CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane typically involves the reaction of a pyrazole derivative with a spirocyclic amine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with the spirocyclic amine. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the spirocyclic amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of a ketone or an alcohol, while reduction can yield an amine or a hydrocarbon.

Scientific Research Applications

1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand the interaction of spiro compounds with biological targets.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to modulation of their activity. The spirocyclic structure may enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Methyl (CAS 1855659-66-3): Reduces steric bulk, possibly favoring interactions with shallow binding pockets . Propan-2-yl (CAS 2059931-96-1): Balances lipophilicity and steric demands, a common substituent in kinase inhibitors .

Spiro Ring Modifications :

  • Fluorination (CAS 2060033-87-4) : The 7,7-difluoro substitution enhances metabolic stability and electron-withdrawing effects, which may improve binding affinity in halogen-bonding interactions .
  • 7-Oxa and Ketone (CAS 2059931-96-1) : Introduces polarity and hydrogen-bonding sites, likely altering solubility and target selectivity .

Functional Group Additions :

  • Benzyl Carboxylate (CAS 2060040-57-3) : The carboxylate group improves aqueous solubility, while the benzyl moiety may facilitate π-π stacking in protein binding .

Biological Activity

1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₉N₃
  • Molecular Weight : 235.33 g/mol
  • CAS Number : 2060061-56-3

The biological activity of 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane is primarily attributed to its interaction with specific biological targets, which may include enzymes and receptors involved in various signaling pathways. The pyrazole ring structure is known for its ability to modulate biological activities, including anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant cytotoxic effects against several cancer cell lines. The lethal concentration (LC50) values indicate that this compound is effective at lower concentrations compared to existing treatments.

Cell Line LC50 (nM) Comparison with Other Compounds
U87 (Glioblastoma)200 ± 6015× lower than standard treatments
BE (Neuroblastoma)18.9More effective than traditional drugs

These findings suggest that the compound may overcome resistance mechanisms commonly seen in cancer therapies, making it a candidate for further development as a therapeutic agent.

Anti-inflammatory Activity

The pyrazole derivatives are well-documented for their anti-inflammatory properties. Compounds similar to 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Case Studies

  • Study on Neuroblastoma Cells : A detailed investigation into the effects of the compound on neuroblastoma cells revealed that it significantly reduces cell viability and induces apoptosis through caspase activation pathways.
    • Methodology : The study employed trypan blue exclusion assays to measure cell viability and flow cytometry for apoptosis detection.
    • Results : The compound demonstrated a dose-dependent reduction in cell survival.
  • Combination Therapy with Radiation : In a study examining the efficacy of combining this compound with radiation therapy, results indicated enhanced cytotoxicity in resistant cancer cell lines. The combination treatment led to a substantial decrease in cell survival rates compared to radiation alone.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.